7-Chloro-4-hydrazinoquinoline

Catalog No.
S1894900
CAS No.
23834-14-2
M.F
C9H8ClN3
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-4-hydrazinoquinoline

CAS Number

23834-14-2

Product Name

7-Chloro-4-hydrazinoquinoline

IUPAC Name

(7-chloroquinolin-4-yl)hydrazine

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C9H8ClN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13)

InChI Key

TWJRTPKEHPDDPG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NN

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NN

Chemical Structure and Properties

-Chloro-4-hydrazinoquinoline is an organic compound belonging to the class of hydrazinoquinolines. It is a chlorinated derivative of 4-hydrazinoquinoline.

  • PubChem provides a summary of the compound's structure, including its chemical formula (C9H8ClN3), InChI key, and 3D structure viewer [].

Potential Applications

  • Medicinal Chemistry: Some hydrazinoquinoline derivatives have been investigated for their potential medicinal properties, such as anticancer and antibacterial activity [, ]. Research suggests that the hydrazinoquinoline scaffold can play a role in various biological processes [].

7-Chloro-4-hydrazinoquinoline is a chemical compound with the molecular formula C9H8ClN3. It features a quinoline structure, which is a fused bicyclic compound containing both benzene and pyridine rings. The presence of a hydrazine group (–NH–NH2) attached to the fourth position of the quinoline ring provides unique reactivity and biological properties. This compound is of significant interest in medicinal chemistry due to its potential applications in treating various diseases, particularly those caused by protozoan parasites.

  • Formation of Hydrazones: It reacts with aldehydes, such as o-hydroxybenzaldehyde, to form hydrazone derivatives. This reaction typically occurs under mild conditions and results in the formation of stable ligands that can coordinate with metal ions .
  • Metal Complexation: The compound can act as a bidentate ligand, coordinating with transition metals like copper and nickel, forming metal complexes that exhibit interesting magnetic and spectral properties .
  • Substitution Reactions: The chlorine atom in the 7-position can be substituted with various nucleophiles, leading to a variety of derivatives that may possess enhanced biological activity .

Research indicates that 7-chloro-4-hydrazinoquinoline exhibits notable biological activities:

  • Antileishmanial Activity: Studies have shown that derivatives of this compound possess significant antileishmanial properties, particularly against Leishmania species, which are responsible for leishmaniasis. The mechanism involves disruption of mitochondrial function and induction of oxidative stress in the parasites .
  • Antitumor Properties: Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, indicating potential as antitumor agents .
  • Antimicrobial Effects: The compound has also demonstrated antimicrobial activity against certain bacterial strains, although further studies are needed to fully understand its spectrum of activity.

The synthesis of 7-chloro-4-hydrazinoquinoline typically involves:

  • Starting Material: 4-chloroquinoline or 7-chloroquinoline.
  • Hydrazine Hydrate Reaction: The starting material is treated with hydrazine hydrate in an appropriate solvent (often ethanol) under reflux conditions.
  • Purification: The resulting product is purified through recrystallization or chromatography to yield pure 7-chloro-4-hydrazinoquinoline .

7-Chloro-4-hydrazinoquinoline has several applications:

  • Drug Development: Its derivatives are being explored as potential therapeutic agents for treating leishmaniasis and other infectious diseases.
  • Coordination Chemistry: The ability to form metal complexes makes it useful in coordination chemistry and materials science.
  • Biochemical Research: Its reactivity allows for the development of probes and reagents for studying biological systems.

Interaction studies involving 7-chloro-4-hydrazinoquinoline focus on its binding properties with various biomolecules:

  • Metal Ion Interaction: Research has indicated that complexes formed between this compound and transition metals can exhibit altered bioactivity compared to the free ligand, suggesting potential applications in drug design .
  • Biological Target Engagement: Studies are ongoing to elucidate the specific molecular targets within parasitic organisms that are affected by this compound, which may lead to more effective treatment strategies.

Several compounds share structural similarities with 7-chloro-4-hydrazinoquinoline. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
7-ChloroquinolineChlorine at position 7Antimicrobial properties
4-HydrazinobenzylamineBenzylamine group instead of quinolinePotential neuroprotective effects
7-AminoquinolineAmino group at position 7Enhanced solubility and bioavailability
4-HydrazinobenzothiazoleThiazole ring additionAntiparasitic activity

The uniqueness of 7-chloro-4-hydrazinoquinoline lies in its specific combination of hydrazine functionality and the quinoline scaffold, which contributes to its distinctive biological activities and potential therapeutic applications.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23834-14-2

Wikipedia

Quinoline, 7-chloro-4-hydrazino-

Dates

Modify: 2023-08-16

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